4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
Overview
Description
4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is a synthetic organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a derivative of 2,2-dimethyl-1,3-dioxolane, featuring an allyloxy group attached to the methyl group. This compound is commonly used as a reagent in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Organic Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biochemistry: Employed in the preparation of enzyme inhibitors and other biologically active compounds.
Pharmacology: Investigated for its potential use in drug development.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves its ability to undergo various chemical transformations. The allyloxy group can participate in nucleophilic substitution reactions, while the dioxolane ring can stabilize reactive intermediates. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: The parent compound without the allyloxy group.
4-[(Methoxy)methyl]-2,2-dimethyl-1,3-dioxolane: A similar compound with a methoxy group instead of an allyloxy group.
4-[(Ethoxy)methyl]-2,2-dimethyl-1,3-dioxolane: A compound with an ethoxy group instead of an allyloxy group.
Uniqueness
4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to its analogs.
Properties
IUPAC Name |
2,2-dimethyl-4-(prop-2-enoxymethyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-5-10-6-8-7-11-9(2,3)12-8/h4,8H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJNSAZMYPQKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381632 | |
Record name | 2,2-Dimethyl-4-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4421-23-2 | |
Record name | 2,2-Dimethyl-4-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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